molecular formula C8H7NS B1630349 2-(Methylthio)benzonitrile CAS No. 6609-54-7

2-(Methylthio)benzonitrile

Cat. No.: B1630349
CAS No.: 6609-54-7
M. Wt: 149.21 g/mol
InChI Key: PXZSANDJGNKIIA-UHFFFAOYSA-N
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Description

2-(Methylthio)benzonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by a benzene ring substituted with a nitrile group and a methylthio group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries.

Synthetic Routes and Reaction Conditions:

    From o-chlorobenzonitrile and sodium methyl mercaptide: This method involves the reaction of o-chlorobenzonitrile with sodium methyl mercaptide.

    Green synthesis using ionic liquids: Another method involves the use of ionic liquids as a recycling agent.

Industrial Production Methods: Industrial production of this compound often employs the reaction of o-chlorobenzonitrile with sodium methyl mercaptide due to its efficiency and scalability .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the methylthio group can be replaced by other substituents.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium methyl mercaptide is commonly used for substitution reactions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Major Products:

    Substitution Reactions: Products vary depending on the substituent introduced.

    Oxidation Reactions: Major products include sulfoxides and sulfones.

Scientific Research Applications

2-(Methylthio)benzonitrile is used as an intermediate in the synthesis of various pharmaceuticals. It is also employed in the production of agrochemicals and dyes. In scientific research, it serves as a building block for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary based on the specific use of the compound .

Comparison with Similar Compounds

    Benzonitrile: Similar in structure but lacks the methylthio group.

    2-(Methylsulfanyl)benzonitrile: Another name for 2-(Methylthio)benzonitrile, highlighting the presence of the methylthio group.

Uniqueness: this compound is unique due to the presence of both a nitrile group and a methylthio group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives .

Properties

IUPAC Name

2-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZSANDJGNKIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216290
Record name 2-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6609-54-7
Record name 2-(Methylthio)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chlorobenzonitrile (27.5 g, 0.2 mol), monochlorobenzene (30.0 g), and a 50% by weight aqueous solution (1.0 g) of tetra-n-butyl ammonium bromide were placed in a 500-ml four-necked flask equipped with a stirrer, a thermometer, a dropping funnel, and a condenser under a nitrogen atmosphere to obtain a mixture. A 30% by weight aqueous solution (51.4 g) of sodium salt of methanethiol (0.22 mol) was added dropwise to the mixture at 60 to 65° C. over a period of 5 hours under stirring. After completion of the dropwise addition, the mixture was further allowed to react at the same temperature for 12 hours. By this operation, 2-(methylthio)benzonitrile was obtained.
Quantity
27.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
51.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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